Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one
Description
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds and is characterized by its decahydro and trimethyl groups
Properties
CAS No. |
64394-27-0 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
6,6,8-trimethyltetracyclo[8.2.1.02,9.03,8]tridecan-4-one |
InChI |
InChI=1S/C16H24O/c1-15(2)7-11(17)14-12-9-4-5-10(6-9)13(12)16(14,3)8-15/h9-10,12-14H,4-8H2,1-3H3 |
InChI Key |
JNPCAUBXOJEGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2C3C4CCC(C4)C3C2(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, methylation, and cyclization reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Decahydro-5,5,8a-trimethyl-2-naphthalenyl acetate
- Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-carbaldehyde
- Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalin-5-ol
Uniqueness
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is unique due to its specific structural features, such as the presence of the methanobiphenylene core and the trimethyl groups
Biological Activity
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one, identified by its CAS number 64394-27-0, is a bicyclic compound with a molecular formula of C16H24O and a molecular weight of approximately 232.36 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial domains.
- Molecular Formula : C16H24O
- Molecular Weight : 232.36 g/mol
- LogP : Indicates lipophilicity, which influences bioavailability and membrane permeability.
- Polar Surface Area (PSA) : 17.07 Ų, relevant for predicting drug transport properties.
Biological Activity Overview
Research on this compound indicates several promising biological activities:
Anti-inflammatory Activity
Recent studies have suggested that derivatives of this compound exhibit significant anti-inflammatory properties. For example:
- A study synthesized various compounds related to this structure and tested them for anti-inflammatory effects. One derivative demonstrated superior efficacy compared to standard drugs like diclofenac .
Antibacterial Activity
The compound's derivatives have also been evaluated for their antibacterial potential:
- A series of related compounds showed substantial antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus, indicating a potential application in treating bacterial infections .
Anti-inflammatory Studies
In a systematic evaluation of anti-inflammatory agents:
- Synthesis : Compounds were synthesized using various methods including one-pot reactions.
- Testing : In vivo testing revealed that some derivatives exhibited no acute toxicity while demonstrating significant anti-inflammatory activity.
- Mechanism : Molecular docking studies indicated strong binding affinities to cyclooxygenase enzymes (COX), which are critical targets in inflammation pathways.
| Compound | Binding Energy (kcal/mol) | Activity Level |
|---|---|---|
| NTD3 | -8.5 | High |
| NTD2 | -8.4 | Moderate |
| Diclofenac | -8.4 | Standard |
Antibacterial Studies
In another study focusing on antibacterial properties:
- Synthesis : A range of 2-(benzylthio)pyrimidines were synthesized.
- Testing : These compounds were screened against various bacterial strains.
- Results : Compounds demonstrated significant inhibition zones in agar diffusion assays.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6c | Staphylococcus aureus | 20 |
| 6h | Escherichia coli | 22 |
| 6m | Staphylococcus aureus | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
